REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.[CH3:7][N:8]1[CH2:13][CH2:12][N:11]([C:14]2[O:15][C:16]3[C:22]([Cl:23])=[CH:21][C:20]([Cl:24])=[CH:19][C:17]=3[N:18]=2)[CH2:10][CH2:9]1.SC1OC2C(Cl)=CC(Cl)=CC=2N=1.CN1CCNCC1>C1(C)C=CC=CC=1>[CH3:7][N:8]1[CH2:13][CH2:12][N:11]([C:14]2[O:15][C:16]3[C:22]([Cl:23])=[CH:21][C:20]([Cl:24])=[CH:19][C:17]=3[N:18]=2)[CH2:10][CH2:9]1 |f:0.1|
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Name
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2-(4-Methyl-1-piperazinyl)-5,7-dichlorobenzoxazole Phosphorus pentachloride
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Quantity
|
454 mg
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl.CN1CCN(CC1)C=1OC2=C(N1)C=C(C=C2Cl)Cl
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
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SC=1OC2=C(N1)C=C(C=C2Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
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CUSTOM
|
Details
|
the mixture was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
has been obtained in the same manner
|
Type
|
TEMPERATURE
|
Details
|
With cooling in an ice bath
|
Type
|
STIRRING
|
Details
|
After 20 minutes of stirring
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
the thus obtained mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated sodium bicarbonate aqueous solution and saturated brine in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column chromatography (methylene chloride:methanol=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C=1OC2=C(N1)C=C(C=C2Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89.9 mg | |
YIELD: CALCULATEDPERCENTYIELD | 34.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |